2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Catalog No.
S11783897
CAS No.
M.F
C21H23N3O4
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3...

Product Name

2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

IUPAC Name

2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H23N3O4/c1-3-13-26-16-11-9-15(10-12-16)19-20(24-28-23-19)22-21(25)17-7-5-6-8-18(17)27-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25)

InChI Key

IJTNKWRBHUNQOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OCCC

2-Propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. These compounds are recognized for their diverse biological activities and have garnered attention in pharmaceutical and materials science research. The molecular formula of this compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4}, with a molecular weight of approximately 381.4 g/mol. The structure features a benzamide core substituted with a propoxy group and an oxadiazole moiety, which contributes to its chemical reactivity and biological potential .

Typical of amides and oxadiazoles. Key reactions may include:

  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The oxadiazole ring may participate in cyclization reactions, potentially forming more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to create novel derivatives for further study.

Research indicates that 2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Initial investigations have shown that it could inhibit cancer cell proliferation, indicating potential as an anticancer agent .

The synthesis of 2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several steps:

  • Formation of Oxadiazole Ring: This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
  • Benzamide Formation: The benzamide structure is formed by reacting an amine with an acid chloride or anhydride.
  • Coupling Reaction: Finally, the propoxy groups are introduced via nucleophilic substitution or other coupling methods.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

2-Propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: Used in synthesizing polymers or coatings with specific properties due to its unique chemical structure.
  • Research: Serves as a tool compound in biological studies to elucidate mechanisms of action related to its bioactivity .

Studies on the interactions of 2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide with biological targets indicate that it may bind to specific enzymes or receptors involved in disease processes. This interaction could modulate enzymatic activity or alter signaling pathways within cells. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. These include:

  • N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide
    • Structural similarity due to the oxadiazole ring.
    • Different substituents affecting biological activity.
  • N-[4-(3-methylisoxazol-5-yl)phenyl]acetamide
    • Contains an isoxazole instead of an oxadiazole.
    • Potentially different pharmacological profiles.
  • N-(5-methylisoxazol-3-yl)benzamide
    • Similar core structure but varies in heterocyclic substitution.
    • Investigated for different therapeutic effects.

Uniqueness

The uniqueness of 2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide lies in its dual functional groups (propoxy and oxadiazole) which enhance its solubility and biological activity compared to other similar compounds. Its specific interactions with biological targets may also offer distinct therapeutic advantages over structurally related compounds .

Nucleophilic Substitution Strategies for Oxadiazole Core Formation

The 1,2,5-oxadiazole core is typically synthesized via cyclodehydration or cycloaddition reactions. A prominent method involves the condensation of 4-methoxybenzohydrazide with aromatic acids in the presence of phosphoryl chloride (POCl₃), which facilitates the formation of the oxadiazole ring through nucleophilic substitution. For example, refluxing 4-methoxybenzohydrazide with substituted benzoic acids in POCl₃ for 5–6 hours yields 2,5-disubstituted-1,3,4-oxadiazoles with >70% efficiency. The reaction proceeds via intermediate acylhydrazide formation, followed by intramolecular cyclization (Figure 1).

Table 1: Reaction Conditions for Oxadiazole Core Synthesis

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
4-MethoxybenzohydrazidePOCl₃110675
4-Nitrobenzoic acidPOCl₃110582

Alternative routes include the dimerization of nitrile oxides, which offers regioselective control but requires stringent anhydrous conditions. For instance, the reaction of chlorooximes with base generates nitrile oxides, which dimerize to form 1,2,5-oxadiazoles. However, this method is less favored for 2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide due to competing side reactions during propoxy group introduction.

Propoxy Group Introduction via Alkylation Reactions

The propoxy groups are introduced via Williamson ether synthesis, a two-step process involving alkoxide formation and subsequent nucleophilic substitution. First, 4-hydroxybenzamide is treated with sodium hydride to generate a phenoxide ion, which reacts with 1-bromopropane to form 4-propoxybenzamide (Figure 2). This method achieves >85% yield under optimized conditions (60°C, 12 hours).

Critical Parameters for Alkylation

  • Base Selection: Sodium hydride outperforms potassium carbonate in polar aprotic solvents (e.g., DMF), minimizing ester byproducts.
  • Solvent: Dimethylformamide (DMF) enhances solubility of aromatic substrates, whereas tetrahydrofuran (THF) reduces reaction rates by 40%.
  • Stoichiometry: A 1:1.2 molar ratio of phenol to alkyl halide prevents di-alkylation.

Table 2: Comparative Alkylation Efficiency

SubstrateAlkyl HalideBaseSolventYield (%)
4-Hydroxybenzamide1-BromopropaneNaHDMF88
4-Hydroxyphenyloxadiazole1-IodopropaneK₂CO₃Acetone72

Benzamide Coupling Techniques

The final benzamide bond is formed via palladium-catalyzed cross-coupling or direct acylation. A copper-mediated decarboxylative coupling between ortho-nitrobenzoic acids and benzamides has been reported, utilizing 8-aminoquinoline as a directing group. This method affords the target compound in 78% yield with Pd(OAc)₂ as the catalyst and silver carbonate as an oxidant. Alternatively, activated benzoyl chlorides react with aminoxadiazoles in dichloromethane (DCM) at 0°C, achieving 90% conversion within 2 hours.

Mechanistic Insights

  • Palladium-Catalyzed Pathway: The reaction proceeds via a five-membered palladacycle intermediate, confirmed by density functional theory (DFT) calculations.
  • Direct Acylation: Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward amide formation.

Table 3: Benzamide Coupling Reaction Optimization

MethodCatalystTemperature (°C)Time (h)Yield (%)
Palladium-mediatedPd(OAc)₂1001278
Direct acylationNone0290

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.16885622 g/mol

Monoisotopic Mass

381.16885622 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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